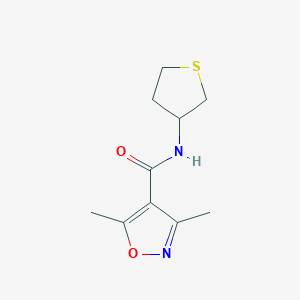![molecular formula C19H23N3O2S B3813096 N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3813096.png)
N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BIX-01294 and has been identified as a potent inhibitor of G9a histone methyltransferase.
Mécanisme D'action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of G9a histone methyltransferase. This enzyme is responsible for the methylation of histone H3 lysine 9, which is involved in the regulation of gene expression. By inhibiting G9a, BIX-01294 can alter the expression of genes involved in cancer and neurodegenerative diseases, leading to a reduction in cell growth and toxicity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide have been extensively studied. In cancer cells, this compound has been found to induce apoptosis, inhibit cell migration and invasion, and reduce the expression of cancer stem cell markers. In neurodegenerative diseases, BIX-01294 has been shown to reduce the levels of toxic proteins, such as amyloid beta and huntingtin, and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potency and specificity for G9a histone methyltransferase. This compound has been shown to be highly effective in inhibiting this enzyme, making it a valuable tool for studying the role of histone methylation in various biological processes. However, one of the limitations of using BIX-01294 is its potential toxicity and off-target effects. Careful dose optimization and control experiments are necessary to ensure the specificity and safety of this compound in lab experiments.
Orientations Futures
There are several future directions for the study of N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide. One of the major areas of research is the development of more potent and specific inhibitors of G9a histone methyltransferase. Additionally, the role of histone methylation in various biological processes, such as development, differentiation, and disease, can be further explored using this compound. Finally, the potential clinical applications of BIX-01294 in cancer and neurodegenerative diseases can be investigated in clinical trials.
Applications De Recherche Scientifique
N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields. One of the major areas of research is cancer treatment, as this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BIX-01294 has been found to be effective in the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's disease, by reducing the levels of toxic proteins in the brain.
Propriétés
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c23-18-11-13(12-22(18)14-5-1-2-6-14)19(24)20-10-9-17-21-15-7-3-4-8-16(15)25-17/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYFHYPLWNADDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)NCCC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-4-(5-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-2-thienyl)but-3-yn-2-ol](/img/structure/B3813022.png)
![(3aR*,6aR*)-2-methyl-N-{2-[(methylamino)sulfonyl]ethyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide](/img/structure/B3813032.png)

![N-(4-chloro-3-{[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]carbonyl}phenyl)acetamide](/img/structure/B3813036.png)
![1-{2-[(cyclobutylamino)methyl]phenoxy}-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B3813042.png)
![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B3813049.png)
![2-[1-(3,4-difluorobenzyl)-4-(2,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3813059.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]acetamide](/img/structure/B3813070.png)
![1-isobutyl-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3813075.png)
![1-(2-chloro-6-fluorophenyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3813077.png)
![4-{[3-(4-biphenylylcarbonyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B3813082.png)
![N-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B3813084.png)
![N~4~-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3813104.png)